2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
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Overview
Description
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of this compound, which includes an indoloquinoxaline core and a naphthalene moiety, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process. One common method is the condensation reaction of isatin with o-phenylenediamine, followed by further functionalization. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed to introduce various substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used as catalysts under microwave conditions to achieve high yields . Cerium (IV) oxide nanoparticles have also been shown to be effective in similar reactions conducted in aqueous media .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of indole-based compounds.
Scientific Research Applications
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism by which 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s indoloquinoxaline core allows it to engage in intramolecular charge transfer (ICT) processes, which are crucial for its optoelectronic properties . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the naphthalene moiety.
Quinoxaline: A simpler nitrogen-containing heterocycle with diverse pharmacological activities.
Indole: A fundamental structure in many natural products and pharmaceuticals.
Uniqueness
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene stands out due to its combined indoloquinoxaline and naphthalene structures, which confer unique electronic and photophysical properties. This makes it particularly valuable in the fields of optoelectronics and medicinal chemistry.
Properties
Molecular Formula |
C27H21N3O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
7-methyl-6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-7-6-10-22-25-27(29-24-12-5-4-11-23(24)28-25)30(26(18)22)15-16-31-21-14-13-19-8-2-3-9-20(19)17-21/h2-14,17H,15-16H2,1H3 |
InChI Key |
AKGDLQSYPPXBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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